LogD7.4 Value as a Key Differentiator from 1,3,4-Oxadiazole Analogs
The lipophilicity of 1-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone, as measured by its calculated LogD at pH 7.4, provides a quantifiable differentiation from hypothetical 1,3,4-oxadiazole analogs. Systematic studies of oxadiazole isomer pairs demonstrate that 1,3,4-oxadiazoles exhibit a LogD approximately one order of magnitude lower than their 1,2,4-oxadiazole counterparts [1]. While direct 1,2,5-oxadiazole data from this study is absent, the established trend across isomers strongly suggests that the furazan scaffold of the target compound will confer a distinct lipophilicity profile compared to a 1,3,4-oxadiazole analog. The calculated LogD7.4 for the target compound is -0.363 .
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | Calculated LogD = -0.363 |
| Comparator Or Baseline | Hypothetical 1,3,4-oxadiazole analog: Expected LogD approximately 1 unit lower (e.g., ~ -1.36) |
| Quantified Difference | Not directly measured; inferred class-level difference of ~1 log unit based on isomer comparison [1] |
| Conditions | Computational prediction vs. published isomer comparison data |
Why This Matters
Lipophilicity is a critical parameter in drug discovery, influencing permeability, solubility, and metabolic stability; this value confirms the compound's distinct physicochemical profile within the oxadiazole family.
- [1] Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. https://doi.org/10.1021/jm2013248 View Source
